Unique Spectral Fingerprint of the p-Tolyl/Methylthio Substitution Pattern Enables Positive Identification
2-(Methylthio)-5-(p-tolyl)-1,3,4-thiadiazole possesses a unique and well-characterized spectral fingerprint, differentiating it from analogs like 2-amino-5-(methylthio)-1,3,4-thiadiazole or other 2,5-disubstituted thiadiazoles lacking the specific p-tolyl group [1]. This is crucial for compound verification during procurement and experimental use. The compound's identity is defined by a combination of 1H NMR, 13C NMR, and FTIR spectra [1]. In contrast, a closely related analog, 2-amino-5-(methylthio)-1,3,4-thiadiazole, presents a fundamentally different set of spectral data due to the amino group at the 2-position and the absence of the aryl moiety [2].
| Evidence Dimension | Spectroscopic Identity (Qualitative) |
|---|---|
| Target Compound Data | Distinct 1H NMR, 13C NMR, and FTIR spectra available in reference databases [1] |
| Comparator Or Baseline | 2-amino-5-(methylthio)-1,3,4-thiadiazole (CAS 5319-77-7) |
| Quantified Difference | Target compound exhibits a different spectral profile due to the presence of the p-tolyl group vs. an amino group |
| Conditions | NMR in CDCl3, FTIR cast from CHCl3 |
Why This Matters
This provides a definitive, verifiable method for compound identity confirmation upon receipt, preventing costly experimental errors due to misidentification.
- [1] SpectraBase. 2-(methylthio)-5-p-tolyl-1,3,4-thiadiazole. SpectraBase Compound ID: ivLyP7ttkt. View Source
- [2] PubChem. 2-Amino-5-(methylthio)-1,3,4-thiadiazole. Compound Summary for CID 66978. View Source
